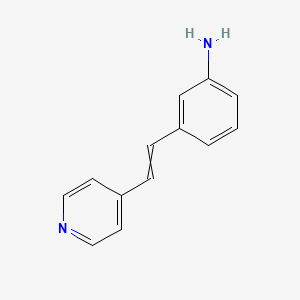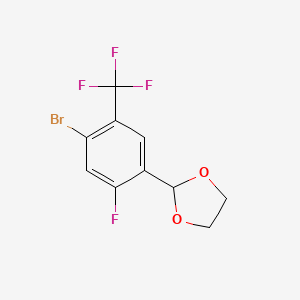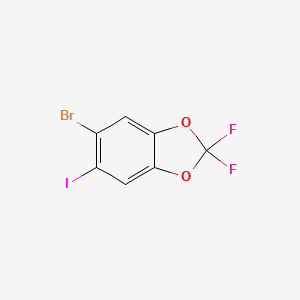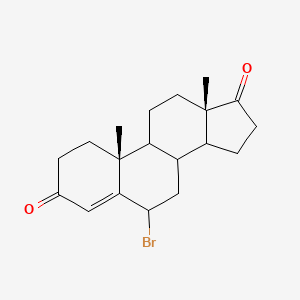
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound characterized by the presence of a pyridine ring attached to a vinyl group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 3-bromoaniline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Coupling Reaction: A palladium-catalyzed Heck coupling reaction is employed to form the vinyl linkage between the pyridine and aniline moieties.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure cost-effectiveness and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
化学反应分析
Types of Reactions
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the pyridine ring to a piperidine ring.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, often in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Ethyl-substituted or piperidine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
科学研究应用
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine-containing compounds with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the aniline moiety can participate in nucleophilic or electrophilic interactions.
相似化合物的比较
Similar Compounds
(E)-3-(2-(Pyridin-3-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 3-position.
(E)-3-(2-(Pyridin-2-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.
(E)-3-(2-(Quinolin-4-yl)vinyl)aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. This positioning can also affect its interactions with biological targets and its overall stability.
属性
IUPAC Name |
3-(2-pyridin-4-ylethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)


![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
